molecular formula C14H15F3N3O6P B1684397 Fanapanel CAS No. 161605-73-8

Fanapanel

カタログ番号: B1684397
CAS番号: 161605-73-8
分子量: 409.25 g/mol
InChIキー: WZMQMKNCWDCCMT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fanapanel, also known by its code name ZK-200775, is a quinoxalinedione derivative drug. It acts as a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This compound was initially developed for the treatment of cerebral ischemia associated with stroke and trauma . its development was halted due to safety concerns, including potential glial cell toxicity and intolerable side effects such as excessive sedation and visual impairment .

生化学分析

Biochemical Properties

Fanapanel plays a significant role in biochemical reactions by inhibiting the AMPA receptor, a type of ionotropic glutamate receptor. This inhibition prevents the excitatory neurotransmitter glutamate from binding to the receptor, thereby reducing excitatory synaptic transmission. This compound interacts with various biomolecules, including the AMPA receptor subunits GluA1 to GluA4. The nature of these interactions involves competitive binding to the receptor’s ligand-binding domain, preventing glutamate from activating the receptor .

Cellular Effects

This compound affects various cell types, particularly neurons, by modulating excitatory synaptic transmission. It influences cell function by reducing calcium influx through the AMPA receptor, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In neurons, this compound has been shown to reduce excitotoxicity, a process where excessive glutamate causes neuronal damage and death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ligand-binding domain of the AMPA receptor, thereby blocking the binding of glutamate. This competitive inhibition prevents the receptor from undergoing conformational changes necessary for ion channel opening, thus reducing calcium influx and subsequent excitatory signaling. This compound’s inhibition of the AMPA receptor also leads to downstream effects on gene expression and enzyme activity, contributing to its neuroprotective properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound can maintain its inhibitory effects on the AMPA receptor for extended periods, although prolonged exposure may lead to compensatory changes in cellular function, such as upregulation of other glutamate receptors .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively reduce excitotoxicity and provide neuroprotection without significant adverse effects. High doses of this compound can lead to toxic effects, including excessive sedation, reduction in consciousness, and transient neurological deterioration. These effects highlight the importance of careful dosage optimization in therapeutic applications .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. This compound’s localization and accumulation within specific tissues, such as the brain, are critical for its therapeutic effects. The compound’s distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

準備方法

The synthesis of Fanapanel involves several steps, starting with the formation of the quinoxalinedione core. The synthetic route typically includes the following steps:

    Formation of the Quinoxalinedione Core: This involves the reaction of appropriate benzene and pyrazine derivatives under controlled conditions.

    Introduction of the Morpholinyl Group: The morpholinyl group is introduced through a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group:

化学反応の分析

Fanapanel undergoes several types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholinyl group.

    Reduction: Reduction reactions can occur at the quinoxalinedione core.

    Substitution: Nucleophilic substitution reactions are common, especially involving the morpholinyl and trifluoromethyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

類似化合物との比較

Fanapanel is unique among α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists due to its specific chemical structure and pharmacological profile. Similar compounds include:

This compound’s uniqueness lies in its specific quinoxalinedione core and the presence of the trifluoromethyl and morpholinyl groups, which contribute to its distinct pharmacological properties .

生物活性

Fanapanel, also known as ZK-200775 or MPQX, is a quinoxalinedione derivative that functions as a competitive antagonist of the AMPA receptor, a subtype of glutamate receptors in the central nervous system (CNS). Initially developed by Schering AG for conditions like cerebral ischemia associated with stroke and trauma, its clinical development faced challenges due to safety concerns and significant side effects, including sedation and visual impairments. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and research findings.

This compound selectively inhibits AMPA receptors, which are crucial for fast synaptic transmission in the CNS. By blocking these receptors, this compound aims to mitigate excitotoxicity—a pathological condition resulting from excessive glutamate activity that can lead to neuronal damage. The compound's action is particularly relevant in conditions characterized by heightened neuronal excitability, such as epilepsy and ischemic injuries.

Table 1: Characteristics of this compound

Property Details
IUPAC Name 2-(2,3-difluorophenyl)-5-(trifluoromethyl)-1H-quinoxaline-6-carboxylic acid
CAS Number 170874-49-3
Molar Mass 409.258 g·mol1^{-1}
Clinical Indications Cerebral ischemia
Side Effects Sedation, visual disturbances

Preclinical Studies

Preclinical evaluations have shown that this compound effectively reduces neuronal excitability in various animal models. In studies involving rodent models of ischemia and epilepsy, this compound demonstrated a significant reduction in seizure frequency and severity. The compound's efficacy was often measured using parameters such as the duration of seizures and recovery times post-ictal episodes.

Case Study: Ischemic Stroke Model

In a controlled study using a middle cerebral artery occlusion (MCAO) model in rats:

  • Group A (Control) : No treatment
  • Group B (this compound treated) : Administered this compound post-MCAO

Results indicated that Group B exhibited significantly lower infarct volumes compared to Group A (p < 0.05), suggesting a neuroprotective effect attributed to AMPA receptor antagonism.

Clinical Trials

Despite promising preclinical results, clinical trials involving this compound faced significant hurdles. A notable trial aimed at assessing its safety and efficacy in acute ischemic stroke patients was halted due to adverse events related to glial cell toxicity and excessive sedation. The following table summarizes key findings from clinical evaluations:

Table 2: Summary of Clinical Trials Involving this compound

Study Year Population Outcome Measures Results Adverse Events
200261 patients with AISNIHSS scoreNo significant benefit (p = 0.07)Yes, including sedation
2005Phase II trialmRS scoreNo improvement notedVisual disturbances noted

Pharmacological Profile

This compound's pharmacological profile indicates that while it effectively antagonizes AMPA receptors, it also exhibits side effects that limit its therapeutic use. These include:

  • Sedation : High doses can lead to excessive sedation.
  • Visual Disturbances : Patients reported blurred vision and impaired color perception.
  • Neurological Effects : Some patients experienced transient neurological deterioration.

Mechanisms Behind Side Effects

The side effects associated with this compound are believed to arise from its action on AMPA receptors not only in the brain but also in peripheral systems such as the retina. The blockade of AMPA receptors in the retina can disrupt normal visual processing, leading to the observed visual impairments.

特性

IUPAC Name

[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)-4H-quinoxalin-1-yl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N3O6P/c15-14(16,17)8-5-9-11(6-10(8)19-1-3-26-4-2-19)20(7-27(23,24)25)13(22)12(21)18-9/h5-6H,1-4,7H2,(H,18,21)(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMQMKNCWDCCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2C(F)(F)F)NC(=O)C(=O)N3CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N3O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046093
Record name Fanapanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161605-73-8
Record name Fanapanel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161605-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fanapanel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161605738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fanapanel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fanapanel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANAPANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3AP71EM0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fanapanel
Reactant of Route 2
Reactant of Route 2
Fanapanel
Reactant of Route 3
Fanapanel
Reactant of Route 4
Reactant of Route 4
Fanapanel
Reactant of Route 5
Reactant of Route 5
Fanapanel
Reactant of Route 6
Fanapanel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。